Cas no 1804422-45-4 (Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate)
Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate
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- Inchi: 1S/C12H12F2N2O3/c1-3-19-10(17)5-8-7(6-15)4-9(18-2)16-11(8)12(13)14/h4,12H,3,5H2,1-2H3
- InChI Key: JMHZKAHGZHCLJI-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C#N)C=C(N=1)OC)CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 356
- XLogP3: 1.7
- Topological Polar Surface Area: 72.2
Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040281-1g |
Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate |
1804422-45-4 | 97% | 1g |
$1,490.00 | 2022-04-02 |
Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate
Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate (CAS No. 1804422-45-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate, identified by its CAS number 1804422-45-4, is a sophisticated organic compound that has garnered significant attention in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including the presence of a cyano group, a difluoromethyl moiety, and a methoxy substituent on a pyridine backbone, make it a versatile building block for drug discovery and development.
The< strong>Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate molecule exhibits a high degree of functional diversity, which is leveraged in the design of novel therapeutic agents. The cyano group, for instance, can participate in various chemical transformations, such as nucleophilic addition reactions, while the difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity to biological targets. The methoxy group, on the other hand, provides an additional site for further functionalization, allowing for the creation of more complex structures.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting enzymes involved in cancer metabolism. One such enzyme is pyruvate kinase M2 (PKM2), which plays a critical role in glycolysis regulation. Compounds that modulate PKM2 activity have shown promise in preclinical studies as potential anticancer agents. Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate has been identified as a key intermediate in the synthesis of such inhibitors. Its structural framework allows for modifications that can fine-tune binding interactions with the active site of PKM2, leading to the development of more potent and selective inhibitors.
Moreover, the< strong>Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate compound has found applications in the synthesis of molecules with antimicrobial properties. The combination of electron-withdrawing groups like the cyano and difluoromethyl moieties enhances the lipophilicity and cell membrane penetration of drug candidates, making them more effective against bacterial and fungal pathogens. Recent studies have demonstrated its utility in generating novel pyridine-based scaffolds that exhibit significant activity against multidrug-resistant strains.
The< strong>Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate intermediate also plays a pivotal role in the development of central nervous system (CNS) therapeutics. Pyridine derivatives are well-known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders. Researchers have utilized this compound to synthesize molecules that target neurotransmitter receptors and ion channels involved in conditions such as depression, anxiety, and epilepsy. The presence of functional groups like the cyano and methoxy moieties allows for fine-tuning of pharmacokinetic properties, ensuring better brain penetration and reduced side effects.
In conclusion, Ethyl 4-cyano-2-(difluoromethyl)-6-methoxypyridine-3-acetate (CAS No. 1804422-45-4) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. As research continues to uncover new therapeutic opportunities, this compound is likely to remain at the forefront of drug discovery efforts.
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